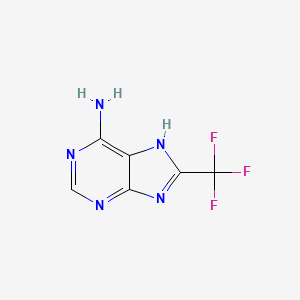
8-(Trifluoromethyl)-9H-purin-6-amine
Overview
Description
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is a functional group that has the formula -CF3 . Purines are biologically significant and are one of the two types of nitrogen-containing molecules, along with pyrimidines, that make up the nucleic acids DNA and RNA.
Synthesis Analysis
The C–F bond is the strongest single bond in organic compounds. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Various methods exist to introduce this functionality .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For purines, they are composed of a pyrimidine ring fused to an imidazole ring and are planar in structure.Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various reactions, including trifluoromethylation reactions . These reactions often involve transition metals and can result in the formation of carbon–CF3 bonds .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique physicochemical properties due to the high electronegativity and small size of the fluorine atom . It can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Scientific Research Applications
Medicinal Chemistry
This compound is of interest to researchers in medicinal chemistry. The trifluoromethyl group is found in many FDA-approved drugs . It’s been observed that most of these compounds exhibit numerous pharmacological activities .
Drug Discovery
The trifluoromethyl group is a common feature in many drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, “8-(Trifluoromethyl)-9H-purin-6-amine” could potentially be used in the discovery of new drugs.
Cell Proliferation Studies
Compounds containing the trifluoromethyl group, such as “8-(Trifluoromethyl)-9H-purin-6-amine”, could potentially be used in studies related to cell proliferation .
Apoptosis Research
Similarly, these compounds could also be used in apoptosis research . Apoptosis is a form of programmed cell death that is crucial in preventing cancer.
Research on Cell Motility and Invasion
The trifluoromethyl group-containing compounds are involved in cell motility and cell invasion . Therefore, “8-(Trifluoromethyl)-9H-purin-6-amine” could be used in related research fields.
Glucose Metabolism Studies
Compounds with the trifluoromethyl group are involved in glucose metabolism . Hence, “8-(Trifluoromethyl)-9H-purin-6-amine” could potentially be used in studies related to glucose metabolism.
Future Directions
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are known to exhibit numerous pharmacological activities . They are often incorporated into potential drug molecules for various diseases and disorders .
Mode of Action
It’s known that trifluoromethyl-containing compounds can have diverse modes of action depending on their structure and the specific biological targets they interact with .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that trifluoromethyl-containing compounds can exhibit unique pharmacokinetic properties . For instance, they can display high brain and spinal cord uptake, peaking at certain time points .
Result of Action
It’s known that trifluoromethyl-containing compounds can have significant effects on cellular processes .
Action Environment
It’s known that the action of trifluoromethyl-containing compounds can be influenced by various environmental factors .
properties
IUPAC Name |
8-(trifluoromethyl)-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWFSHBVFKCMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394520 | |
| Record name | 8-trifluoromethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2993-05-7 | |
| Record name | 2993-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-trifluoromethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


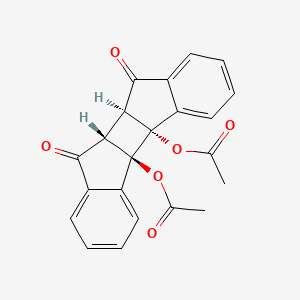
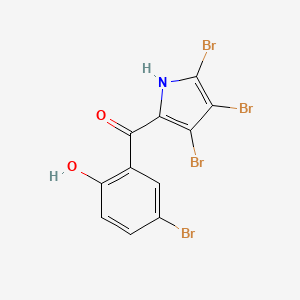
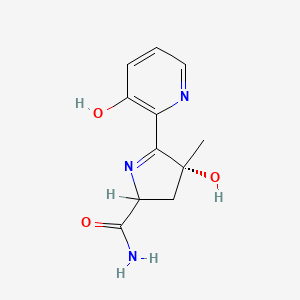

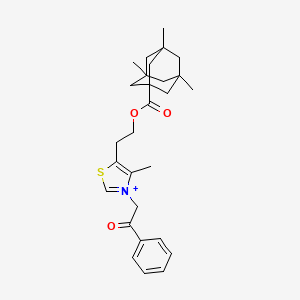
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226445.png)
![4-[4-[[1-(2-Methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1226446.png)
![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)
![4-[[2-(3-Ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1226452.png)
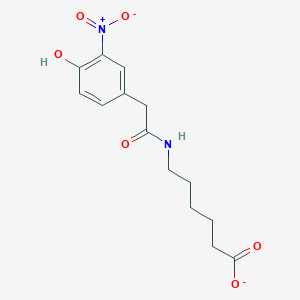
![2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1226456.png)
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-oxo-1-[(phenylmethyl)amino]propan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226457.png)
